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Introduction
Determining the amino acid sequence of a protein is a fundamental step in understanding its

structure and function. While Edman degradation has been the gold standard for N-terminal

sequencing, identifying the C-terminal sequence has presented more challenges. Post-

translational modifications, such as truncations at the C-terminus, are common and can

significantly impact a protein's biological activity.[1][2] A robust method for C-terminal

sequencing is therefore crucial for comprehensive protein characterization.

This application note describes a method for C-terminal peptide sequencing that utilizes

cyanogen bromide (CNBr), a chemical reagent that specifically cleaves the peptide bond at

the C-terminal side of methionine residues.[3][4][5][6] This specific cleavage generates a

mixture of peptides where all internal fragments and the N-terminal fragment terminate with a

homoserine lactone, while the original C-terminal peptide remains unmodified at its C-terminus.

[1][7][8] This unique chemical feature of the C-terminal peptide allows for its specific isolation

and subsequent sequencing, often by mass spectrometry. This method is applicable to proteins

in solution or those separated by gel electrophoresis.[1][8]

Principle of the Method
The strategy for C-terminal sequencing using cyanogen bromide digestion is based on the

specific chemical reaction between CNBr and the sulfur atom in the side chain of methionine.

This reaction leads to the cleavage of the adjacent peptide bond, converting the methionine

residue into a C-terminal homoserine lactone.
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The key steps are as follows:

CNBr Digestion: The target protein is treated with cyanogen bromide, which cleaves the

polypeptide chain at the C-terminal side of all methionine residues.

Fragment Generation: This digestion results in a mixture of peptides. All peptides originating

from the N-terminus and internal regions of the protein will have a homoserine lactone at

their C-terminus. The authentic C-terminal peptide of the original protein will have a free

carboxyl group, making it chemically distinct.

Selective Isolation/Identification: The unique C-terminal peptide can be identified or isolated

from the mixture. One common approach involves treating the peptide mixture with a

carboxypeptidase, which will only digest the C-terminal peptide that has a free carboxyl

group.[1][8] Another method involves chemical derivatization of the homoserine lactone-

containing peptides, allowing for their removal and the isolation of the C-terminal peptide.[9]

[10] A simpler identification method relies on the fact that in a mass spectrum, internal

peptides can appear as doublets (due to partial opening of the lactone ring), while the C-

terminal peptide will be a singlet.[7]

Sequence Analysis: The isolated or identified C-terminal peptide is then subjected to

sequencing, typically using tandem mass spectrometry (MS/MS).

This method provides a powerful tool for identifying the precise C-terminal sequence of a

protein and characterizing any C-terminal processing events.

Experimental Protocols
Materials and Reagents

Protein sample (purified, in solution or as a gel band)

Cyanogen bromide (CNBr) (Caution: Highly Toxic)

Formic acid (70%)

Acetonitrile (ACN)

Trifluoroacetic acid (TFA)
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Ammonium bicarbonate

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Urea

Tris-HCl

Carboxypeptidase Y (for selective digestion approach)

ZipTip® C18 pipette tips (for desalting and purification)

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Mass spectrometer (MALDI-TOF or ESI-MS/MS)

Safety Precaution: Cyanogen bromide is highly toxic and volatile. All manipulations involving

CNBr must be performed in a certified chemical fume hood with appropriate personal protective

equipment (PPE), including gloves, lab coat, and safety glasses.[11]

Protocol 1: In-Solution CNBr Digestion and C-Terminal
Peptide Identification
This protocol is adapted for proteins that are purified and in a soluble form.

Protein Preparation and Reduction/Alkylation:

Dissolve the protein sample in a buffer containing 6 M Guanidine-HCl or 8 M Urea, 50 mM

Tris-HCl pH 8.0 to a final concentration of 1-5 mg/mL.

Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce

disulfide bonds.

Cool the sample to room temperature and add iodoacetamide to a final concentration of

25 mM. Incubate in the dark at room temperature for 1 hour to alkylate cysteine residues.
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Desalt the protein sample using a desalting column or by dialysis against a volatile buffer

like 50 mM ammonium bicarbonate. Lyophilize the desalted protein.

Cyanogen Bromide Cleavage:

Resuspend the lyophilized protein in 70% (v/v) formic acid.[11]

Prepare a stock solution of CNBr (e.g., 5 M in acetonitrile).

Add CNBr to the protein solution to achieve a 100-fold molar excess of CNBr over

methionine residues.

Incubate the reaction mixture in the dark at room temperature for 4-24 hours.[11] The

reaction time may need to be optimized for specific proteins.

After incubation, dilute the reaction mixture 5-10 fold with deionized water and lyophilize to

remove the formic acid and excess CNBr.

C-Terminal Peptide Identification by Mass Spectrometry:

Resuspend the lyophilized peptide mixture in 0.1% TFA.

Desalt and concentrate the peptides using a C18 ZipTip.

Analyze the peptide mixture by MALDI-TOF mass spectrometry. The C-terminal peptide

can often be identified as the only peptide that does not correspond to a predicted internal

fragment ending in homoserine lactone.

For unambiguous identification, tandem mass spectrometry (MS/MS) can be performed on

the candidate C-terminal peptide ion to obtain its amino acid sequence.

Protocol 2: C-Terminal Peptide Enrichment and
Sequencing
This protocol provides a method for the selective isolation of the C-terminal peptide.[9][10]

Perform CNBr Digestion: Follow steps 1 and 2 from Protocol 1.
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Derivatization of Internal Peptides:

Resuspend the CNBr digest in a coupling buffer (e.g., 0.5 M cystamine dihydrochloride at

pH 8.5).[9]

Incubate for 1-2 hours at room temperature to allow the aminolysis reaction to occur,

where the primary amine of cystamine attacks the homoserine lactone ring of the internal

and N-terminal peptides.

This reaction results in the covalent attachment of a thiol group to these peptides. The C-

terminal peptide, lacking the homoserine lactone, does not react.

Affinity Purification of the C-Terminal Peptide:

Pass the derivatized peptide mixture through a thiol-affinity resin (e.g., activated thiol

sepharose).[9]

The thiol-containing internal and N-terminal peptides will be captured by the resin.

The C-terminal peptide will be in the flow-through fraction.[9]

Analysis of the C-Terminal Peptide:

Collect the flow-through and desalt it using a C18 ZipTip.

Analyze the purified C-terminal peptide by mass spectrometry and sequence it using

MS/MS.

Data Presentation
The efficiency of CNBr cleavage can be influenced by the amino acid following the methionine

residue. For instance, cleavage at Met-Ser and Met-Thr bonds can sometimes be less efficient.

[12] The following table provides hypothetical data on cleavage efficiency and the resulting

peptide masses for a model protein.

Table 1: Summary of CNBr Digestion of a Hypothetical Protein (Protein X)
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Methionine
Position

Following
Residue

Predicted
Internal
Peptide
Mass (Da)
(as
homoserine
lactone)

Predicted
C-terminal
Peptide
Mass (Da)

Observed
Mass (Da)

Cleavage
Efficiency
(%)

Met25 Gly 2845.3 - 2845.4 95

Met58 Ser 3512.8 - 3512.7 78

Met92 Ala - 4210.1 4210.2 98
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Caption: Mechanism of peptide bond cleavage by cyanogen bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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